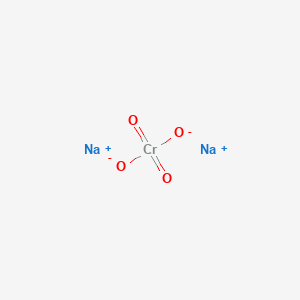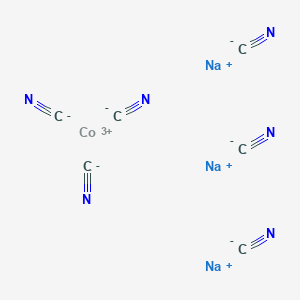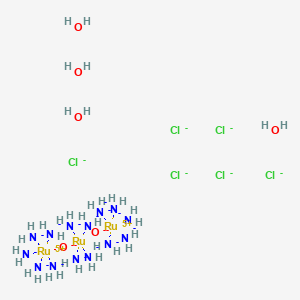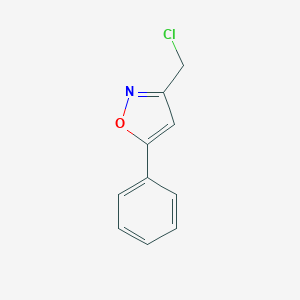
Ammonium scandium(3+) disulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium scandium(3+) disulphate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a white crystalline powder that is soluble in water and has a molecular formula of (NH4)3Sc(SO4)3.
Aplicaciones Científicas De Investigación
Ammonium scandium(3+) disulphate has several potential scientific research applications. One of the most promising areas of research is in the field of catalysis. Ammonium scandium(3+) disulphate has been shown to exhibit excellent catalytic activity in a variety of chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds.
Another area of research is in the field of materials science. Ammonium scandium(3+) disulphate has unique physical and chemical properties that make it an attractive material for use in electronic devices, such as sensors and capacitors.
Mecanismo De Acción
The mechanism of action of Ammonium scandium(3+) disulphate is not well understood. However, it is believed that the compound acts as a Lewis acid catalyst, which means that it can accept electron pairs from other molecules and facilitate chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of Ammonium scandium(3+) disulphate. However, studies have shown that the compound is non-toxic and does not exhibit any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ammonium scandium(3+) disulphate in lab experiments is its high catalytic activity. The compound is also relatively easy to synthesize and handle in the laboratory.
However, there are some limitations to using Ammonium scandium(3+) disulphate in lab experiments. The compound is relatively expensive, which may limit its use in large-scale experiments. Additionally, the mechanism of action of the compound is not well understood, which may make it difficult to optimize its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Ammonium scandium(3+) disulphate. One area of research is in the development of new catalytic applications for the compound. Researchers are also exploring the use of Ammonium scandium(3+) disulphate in the development of new materials for use in electronic devices.
Another area of research is in the study of the mechanism of action of Ammonium scandium(3+) disulphate. By gaining a better understanding of how the compound works, researchers may be able to optimize its use in various scientific applications.
Conclusion
In conclusion, Ammonium scandium(3+) disulphate is a unique chemical compound that has potential applications in catalysis and materials science. While there is still much to be learned about the compound, current research suggests that it is non-toxic and exhibits excellent catalytic activity. As research in this area continues to progress, we may see even more exciting applications for Ammonium scandium(3+) disulphate in the future.
Métodos De Síntesis
The synthesis of Ammonium scandium(3+) disulphate is a complex process that involves several steps. The most common method of synthesis involves the reaction between scandium oxide and ammonium sulphate in the presence of sulphuric acid. The resulting product is then washed, filtered, and dried to obtain the final product.
Propiedades
Número CAS |
15091-94-8 |
|---|---|
Nombre del producto |
Ammonium scandium(3+) disulphate |
Fórmula molecular |
H4NO4SSc+2 |
Peso molecular |
159.06 g/mol |
Nombre IUPAC |
azanium;scandium(3+);sulfate |
InChI |
InChI=1S/H3N.H2O4S.Sc/c;1-5(2,3)4;/h1H3;(H2,1,2,3,4);/q;;+3/p-1 |
Clave InChI |
ASFUTODRBWNUCU-UHFFFAOYSA-M |
SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[Sc+3] |
SMILES canónico |
[NH4+].[O-]S(=O)(=O)[O-].[Sc+3] |
Sinónimos |
ammonium scandium(3+) disulphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



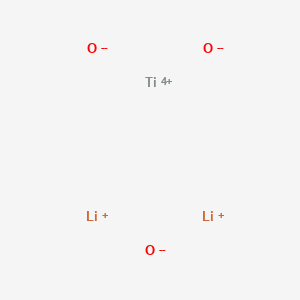
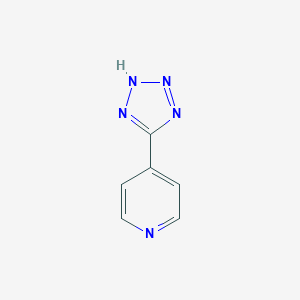
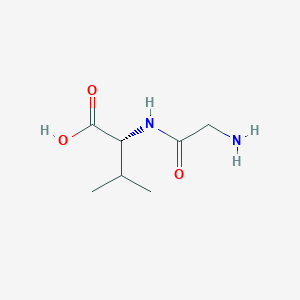
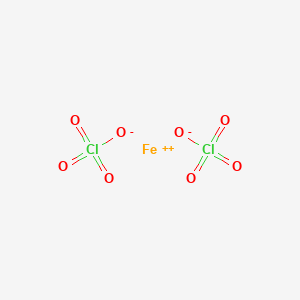
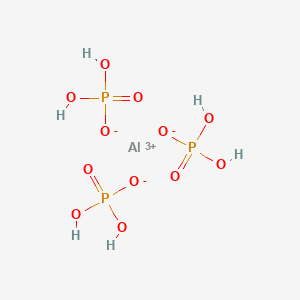
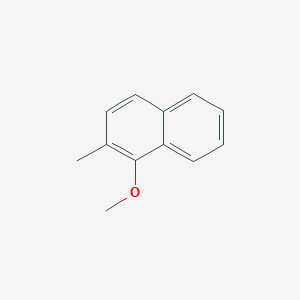
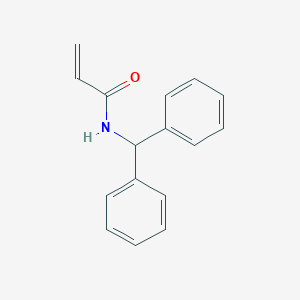
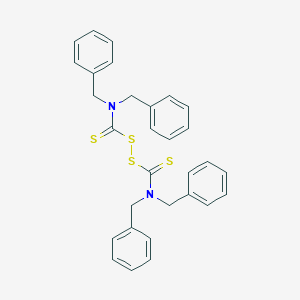
![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)

